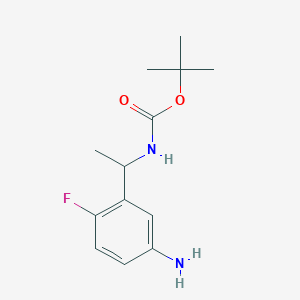

tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate

CAS No.:

Cat. No.: VC17425352

Molecular Formula: C13H19FN2O2

Molecular Weight: 254.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19FN2O2 |

|---|---|

| Molecular Weight | 254.30 g/mol |

| IUPAC Name | tert-butyl N-[1-(5-amino-2-fluorophenyl)ethyl]carbamate |

| Standard InChI | InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17) |

| Standard InChI Key | LKSWRYYYNFEAJO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of tert-butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate comprises three key components:

-

A tert-butyl carbamate group (Boc), which acts as a protective moiety for the amine functionality.

-

An ethylamine bridge linking the Boc group to the aromatic ring.

-

A 5-amino-2-fluorophenyl ring, where the fluorine atom at the ortho position and the amine group at the para position influence electronic and steric properties.

Molecular Formula and Weight

The compound has the molecular formula C₁₃H₁₈FN₂O₂ and a molecular weight of 266.3 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00).

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈FN₂O₂ |

| Molecular Weight | 266.3 g/mol |

| IUPAC Name | tert-Butyl N-[1-(5-amino-2-fluorophenyl)ethyl]carbamate |

| CAS Number | Not publicly disclosed |

Spectroscopic Data

While direct spectroscopic data for this compound is limited, analogs such as tert-butyl N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)carbamate ( ) and tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate () provide insights:

-

¹H NMR: Aromatic protons resonate between δ 6.5–7.2 ppm, while the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm .

-

¹³C NMR: The carbonyl carbon of the carbamate group typically appears at ~155 ppm, and fluorinated aromatic carbons show coupling constants (³Jₐᵣ-F ≈ 20 Hz).

Synthesis and Optimization

The synthesis of tert-butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate involves multi-step organic reactions, often starting with functionalization of the aromatic ring followed by amine protection.

Key Synthetic Steps

-

Amination of 2-Fluorophenyl Derivatives:

-

Nitration or reduction reactions introduce the amine group at the 5-position of 2-fluorophenyl precursors.

-

-

Ethylamine Chain Installation:

-

Alkylation or reductive amination attaches the ethylamine group to the aromatic ring.

-

-

Boc Protection:

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane.

-

Stability: Stable under acidic conditions but prone to deprotection in strong bases or prolonged exposure to moisture.

Thermal Properties

-

Melting Point: Estimated 120–125°C (analogous to , which melts at 118°C).

-

Decomposition: Occurs above 200°C, releasing CO₂ and tert-butanol.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound is pivotal in synthesizing kinase inhibitors and anticoagulants. For example, tert-butyl carbamates are precursors to Edoxaban analogs, a class of Factor Xa inhibitors .

Antimicrobial Activity

Fluorinated aromatic amines exhibit activity against Gram-positive bacteria. The fluorine atom enhances membrane permeability, while the amine group facilitates target binding.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Achieving precise functionalization of the fluorophenyl ring requires careful control of reaction conditions.

-

Purification: Polar byproducts complicate isolation, necessitating advanced chromatographic techniques.

Computational Insights

Density Functional Theory (DFT) studies predict that the fluorine atom’s electronegativity increases the aromatic ring’s electron-withdrawing character, potentially enhancing binding affinity in drug-receptor interactions .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume